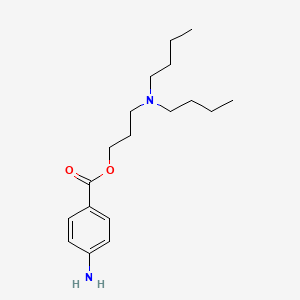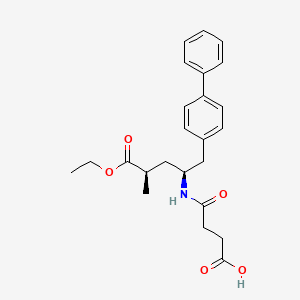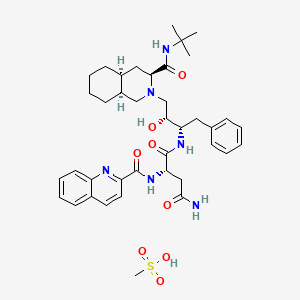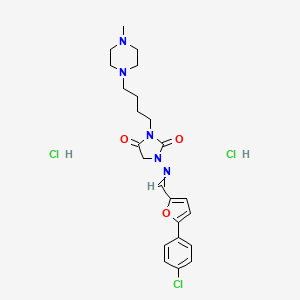
盐酸西拉嗪
描述
Xylazine hydrochloride is a veterinary drug primarily used for its sedative, analgesic, and muscle relaxant properties. It is a structural analog of clonidine and functions as an alpha-2 adrenergic receptor agonist. Xylazine hydrochloride is commonly used in veterinary medicine for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals .
科学研究应用
Xylazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving animal models to understand its effects on the central nervous system.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in veterinary medicine for sedation, anesthesia, and muscle relaxation in various animals
作用机制
Target of Action
Xylazine hydrochloride primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release in the central nervous system .
Mode of Action
Xylazine hydrochloride acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system . Its affinity for these receptors is lower than that of other α2 adrenergic receptor agonists such as detomidine and medetomidine .
Biochemical Pathways
The activation of α2 adrenoceptors by xylazine leads to the inhibition of presynaptic norepinephrine release . This results in a decrease in sympathetic outflow from the central nervous system, causing effects such as sedation, analgesia, and muscle relaxation .
Pharmacokinetics
The onset of xylazine’s effects can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once xylazine gains access to the vascular system, it is distributed within the blood, allowing xylazine to enter the heart, lungs, liver, and kidney .
Result of Action
The activation of α2 adrenoceptors by xylazine leads to a range of effects. It causes deep sedation, slows heart rate and respiration, and decreases blood pressure and body temperature . These effects can drop to dangerously low levels that result in a coma or death .
Action Environment
The use of xylazine can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death . Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs . It has no antidote, and the use of naloxone has no effect on xylazine .
生化分析
Biochemical Properties
Xylazine hydrochloride acts as an agonist at alpha-2 adrenergic receptors . This interaction leads to the inhibition of presynaptic norepinephrine release , causing a range of effects including sedation, muscle relaxation, and analgesia . The biochemical reactions involving xylazine hydrochloride are primarily mediated by its interaction with these receptors.
Cellular Effects
Xylazine hydrochloride has several effects on cellular processes. It can cause central nervous system depression, respiratory depression, bradycardia, hypotension, constricted pupils, and hyperglycemia . These effects are primarily due to its action on alpha-2 adrenergic receptors, leading to a decrease in the release of norepinephrine .
Molecular Mechanism
The molecular mechanism of action of xylazine hydrochloride involves its binding to alpha-2 adrenergic receptors . This binding inhibits the release of norepinephrine, a neurotransmitter involved in various physiological processes . This inhibition leads to the sedative, analgesic, and muscle relaxant effects of xylazine hydrochloride .
Temporal Effects in Laboratory Settings
The effects of xylazine hydrochloride in laboratory settings can vary over time. For instance, its sedative and analgesic effects in animals last up to 4 hours . Some effects, such as hyperthermia, hyperglycemia, ruminal atony, and prostration, can persist for up to 12 to 24 hours or even up to 36 hours .
Dosage Effects in Animal Models
In animal models, the effects of xylazine hydrochloride can vary with different dosages. For instance, in horses, it is typically administered at a dosage of 0.5 mL/100 lbs body weight intravenously or 1.0 mL/100 lbs body weight intramuscularly . In wild animals, the recommended dose is 8 mg/kg body weight .
Metabolic Pathways
Xylazine hydrochloride is metabolized by liver cytochrome P450 enzymes . Once it reaches the liver, it undergoes various metabolic transformations, including hydroxylation of the phenyl ring, conjugation with glucuronic acid, and oxidation/opening of the thiazine ring .
Transport and Distribution
Once xylazine hydrochloride gains access to the vascular system, it is distributed within the blood, allowing it to enter the heart, lungs, liver, and kidney . Its lipophilic nature allows it to distribute throughout the body within 30–40 minutes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of xylazine hydrochloride involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. This thiourea is then treated with concentrated hydrochloric acid and refluxed to form xylazine .
Industrial Production Methods: In industrial settings, the production of xylazine hydrochloride follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Xylazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Xylazine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in xylazine.
Substitution: Xylazine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different metabolites, while substitution reactions can produce derivatives with modified functional groups .
相似化合物的比较
Clonidine: Another alpha-2 adrenergic receptor agonist used for its antihypertensive and sedative effects.
Phenothiazines: A class of compounds with similar chemical structures and sedative properties.
Tricyclic Antidepressants: Share structural similarities and some pharmacological effects with xylazine .
Uniqueness: Xylazine hydrochloride is unique due to its specific use in veterinary medicine and its potent sedative and analgesic effects. Unlike clonidine, which is used in human medicine, xylazine is primarily used in animals and has not been approved for human use due to its severe side effects .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFBJRXKKSABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7361-61-7 (Parent) | |
| Record name | Xylazine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040248 | |
| Record name | Xylazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23076-35-9 | |
| Record name | Xylazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylazine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xylazine hydrochloride?
A1: Xylazine hydrochloride is an alpha2-adrenergic agonist. [] It primarily acts on presynaptic alpha2-adrenoreceptors in the central nervous system, leading to a decrease in norepinephrine release. [] This results in various effects such as sedation, analgesia, and muscle relaxation.
Q2: How does Xylazine hydrochloride affect the cardiovascular system?
A2: Xylazine hydrochloride administration typically causes bradycardia (slow heart rate) and hypotension (low blood pressure) due to its action on the sympathetic nervous system. [, , ]
Q3: Are there specific species differences in the response to Xylazine hydrochloride?
A3: Yes, research indicates species variations in response to Xylazine hydrochloride. For example, studies have shown that ruminants might be more sensitive to the effects of Xylazine hydrochloride compared to non-ruminants. [] Different dosages and recovery times have been observed in various species like moose, caribou, cattle, and sheep. []
Q4: What is the molecular formula and weight of Xylazine hydrochloride?
A4: While the provided research papers don't explicitly mention the molecular formula and weight of Xylazine hydrochloride, this information can be readily obtained from chemical databases.
Q5: Has the stability of Xylazine hydrochloride under various storage conditions been investigated?
A5: Yes, research has examined the hydration and dehydration kinetics of Xylazine hydrochloride, revealing information about its stability under different humidity and temperature conditions. [, ] This data is crucial for developing appropriate storage and handling protocols.
Q6: Does Xylazine hydrochloride exhibit any known catalytic properties?
A6: The provided research primarily focuses on the pharmacological applications of Xylazine hydrochloride. There is no mention of catalytic properties or applications in these papers.
Q7: Have computational methods been used to study Xylazine hydrochloride?
A7: While the provided research primarily focuses on in vivo studies, computational chemistry and modeling could offer valuable insights into the interactions of Xylazine hydrochloride with its target receptors and facilitate the development of improved analogs.
Q8: Is there research on how structural modifications to Xylazine hydrochloride impact its activity and potency?
A8: The provided research does not delve into the SAR of Xylazine hydrochloride. Further investigations focusing on structural analogs and their pharmacological properties would be valuable.
Q9: What are the SHE regulations surrounding the use of Xylazine hydrochloride?
A9: The research papers primarily focus on the scientific and clinical aspects of Xylazine hydrochloride. For comprehensive information on SHE regulations, referring to relevant regulatory agency guidelines is recommended.
Q10: What is the typical route of administration for Xylazine hydrochloride in animal immobilization?
A11: Intramuscular (IM) injection is the most common route of administration for Xylazine hydrochloride in animal immobilization studies. [, , , , , , , , , ] Intravenous (IV) administration has also been investigated for both the drug and its antagonists. [, , , ]
Q11: How is Xylazine hydrochloride metabolized and excreted?
A12: While the research papers don't extensively cover the complete metabolic pathway of Xylazine hydrochloride, one study identifies 2,6-dimethylaniline as a toxic metabolite. [, ] The study demonstrates that both Xylazine and this metabolite are cleared from cattle tissues within 72 hours and from milk within 12 hours. [, ]
Q12: What are the typical induction and recovery times observed with Xylazine hydrochloride in various animal species?
A13: Induction and recovery times vary greatly depending on the species, dosage, and combination with other drugs. For instance, in red deer, induction times averaged around 5 minutes, while recovery times averaged 12-13 minutes with atipamezole reversal. [] In swift foxes, induction times were similarly short, but recovery times were more variable, highlighting the need for careful dosage considerations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
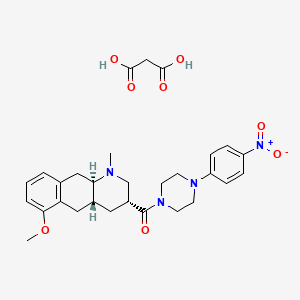
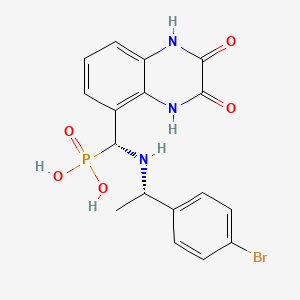



![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)

